

# 61Ni NMR Technical Support Center: Chemical Shift Referencing

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Nickel-61

Cat. No.: B084663

[Get Quote](#)

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during chemical shift referencing in 61Ni NMR spectroscopy.

## Frequently Asked Questions (FAQs)

Q1: What is the primary chemical shift reference for 61Ni NMR?

The primary reference for 61Ni NMR is Ni(CO)<sub>4</sub> (Nickel Tetracarbonyl), defined at 0 ppm.<sup>[1]</sup> However, due to its extreme toxicity, its use is highly discouraged.

Q2: What is a safer, recommended secondary reference for 61Ni NMR?

A solution of bis(1,5-cyclooctadiene)nickel(0), Ni(cod)<sub>2</sub>, in C<sub>6</sub>D<sub>6</sub> is proposed as a suitable and safer secondary chemical shift reference.<sup>[2][3][4]</sup>

Q3: Why is my 61Ni NMR signal so broad?

The 61Ni nucleus has a spin of 3/2, making it quadrupolar. This property leads to broad lines, especially in asymmetric molecular environments.<sup>[1]</sup> Several factors can contribute to broad peaks, including poor shimming, low sample solubility, or a highly concentrated sample.<sup>[5]</sup>

Q4: I don't see a 61Ni signal. What are the possible reasons?

There are several potential reasons for a complete lack of signal:

- Low Natural Abundance: The natural abundance of  $^{61}\text{Ni}$  is only 1.1399%, which results in low sensitivity.[\[1\]](#)
- Paramagnetism:  $\text{Ni(II)}$  complexes with a square-planar geometry are often paramagnetic, which can broaden the signal beyond detection on a high-resolution NMR spectrometer.[\[1\]](#) Diamagnetic tetrahedral  $\text{Ni(II)}$  complexes may be observable.[\[1\]](#)
- Incorrect Experimental Setup: Given the low receptivity of  $^{61}\text{Ni}$ , extended acquisition times and a high number of scans are typically required.
- Instrumental Issues: Severe ringing effects and rolling baselines can obscure broad signals, particularly at the low resonance frequency of  $^{61}\text{Ni}$ .[\[6\]](#)

Q5: My chemical shift is incorrect, even after referencing. What could be the cause?

An incorrect chemical shift after referencing can be due to:

- Solvent Effects: The choice of solvent can influence the chemical shift.[\[7\]](#)[\[8\]](#) Ensure that your experimental conditions, including the solvent, match those of the reference data.
- Temperature Dependence:  $^{61}\text{Ni}$  chemical shifts can be strongly dependent on temperature.[\[6\]](#) Inconsistent temperature between your sample and the reference data can lead to discrepancies.
- Incorrect Referencing Procedure: If you are using an indirect referencing method, ensure that the correct frequency ratio ( $\Xi$ ) for  $^{61}\text{Ni}$  is being used.

Q6: How does the choice of solvent affect my  $^{61}\text{Ni}$  NMR spectrum?

The solvent can interact with the analyte, altering its electronic environment and thus its chemical shift.[\[7\]](#)[\[8\]](#) For referencing, it is crucial to use the same deuterated solvent as reported for the reference compound to minimize discrepancies. If referencing indirectly to the solvent's deuterium lock signal, ensure the spectrometer is calibrated for the specific solvent used.[\[9\]](#)

Q7: Can I use indirect referencing for  $^{61}\text{Ni}$  NMR?

Yes, indirect referencing is a common and recommended practice, especially when direct addition of a reference compound is undesirable. This method uses the well-defined frequency of a different nucleus (typically  $^1\text{H}$  from TMS or the deuterium lock signal of the solvent) and a specific frequency ratio ( $\Xi$ ) to establish the chemical shift scale for  $^{61}\text{Ni}$ .<sup>[10][11][12][13]</sup> The IUPAC recommended frequency ratio ( $\Xi$ ) for  $^{61}\text{Ni}$  is 8.936051%.<sup>[1]</sup>

## Quantitative Data: $^{61}\text{Ni}$ Chemical Shift References

The following table summarizes the chemical shifts of common diamagnetic nickel compounds that can be used as secondary references. All shifts are relative to  $\text{Ni}(\text{CO})_4$  at 0 ppm.

Compound	Chemical Shift ( $\delta$ ) / ppm	Solvent	Temperature / K	Citation
$\text{Ni}(\text{CO})_4$	0	$\text{C}_6\text{D}_6$	-	<sup>[1]</sup>
$\text{Ni}(\text{cod})_2$	936.5	$\text{C}_6\text{D}_6$	295	<sup>[2][3]</sup>
$\text{Ni}(\text{PPh}_3)_4$	$515 \pm 10$	-	-	<sup>[2]</sup>
$\text{Ni}[\text{P}(\text{OPh})_3]_4$	-	-	-	<sup>[2]</sup>

Note: The chemical shifts of  $^{61}\text{Ni}$  are highly sensitive to the ligand environment and experimental conditions.

## Experimental Protocol: Chemical Shift Referencing using $\text{Ni}(\text{cod})_2$

This protocol outlines the steps for external referencing of a  $^{61}\text{Ni}$  NMR spectrum using  $\text{Ni}(\text{cod})_2$  as a secondary reference.

### 1. Sample Preparation:

- Analyte Sample:** Prepare your nickel-containing sample in a suitable deuterated solvent. Due to the low sensitivity of  $^{61}\text{Ni}$ , use a high concentration of your sample if possible.
- Reference Sample:** In a separate, identical type of NMR tube, prepare a solution of  $\text{Ni}(\text{cod})_2$  in  $\text{C}_6\text{D}_6$ .  $\text{Ni}(\text{cod})_2$  is air-sensitive and should be handled under an inert atmosphere.<sup>[14]</sup>

## 2. NMR Spectrometer Setup:

- Tuning and Matching: Tune and match the NMR probe for the  $^{61}\text{Ni}$  frequency.
- Locking and Shimming: Insert your analyte sample. Lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
- Acquisition Parameters:
  - Use a pulse program suitable for acquiring spectra of quadrupolar nuclei.
  - Set a spectral width that encompasses the expected range of  $^{61}\text{Ni}$  chemical shifts (which can be over 1200 ppm).<sup>[1]</sup>
  - Due to the low receptivity of  $^{61}\text{Ni}$ , a large number of scans will be necessary.
  - Optimize the relaxation delay based on the  $T_1$  of your sample, if known.

## 3. Data Acquisition:

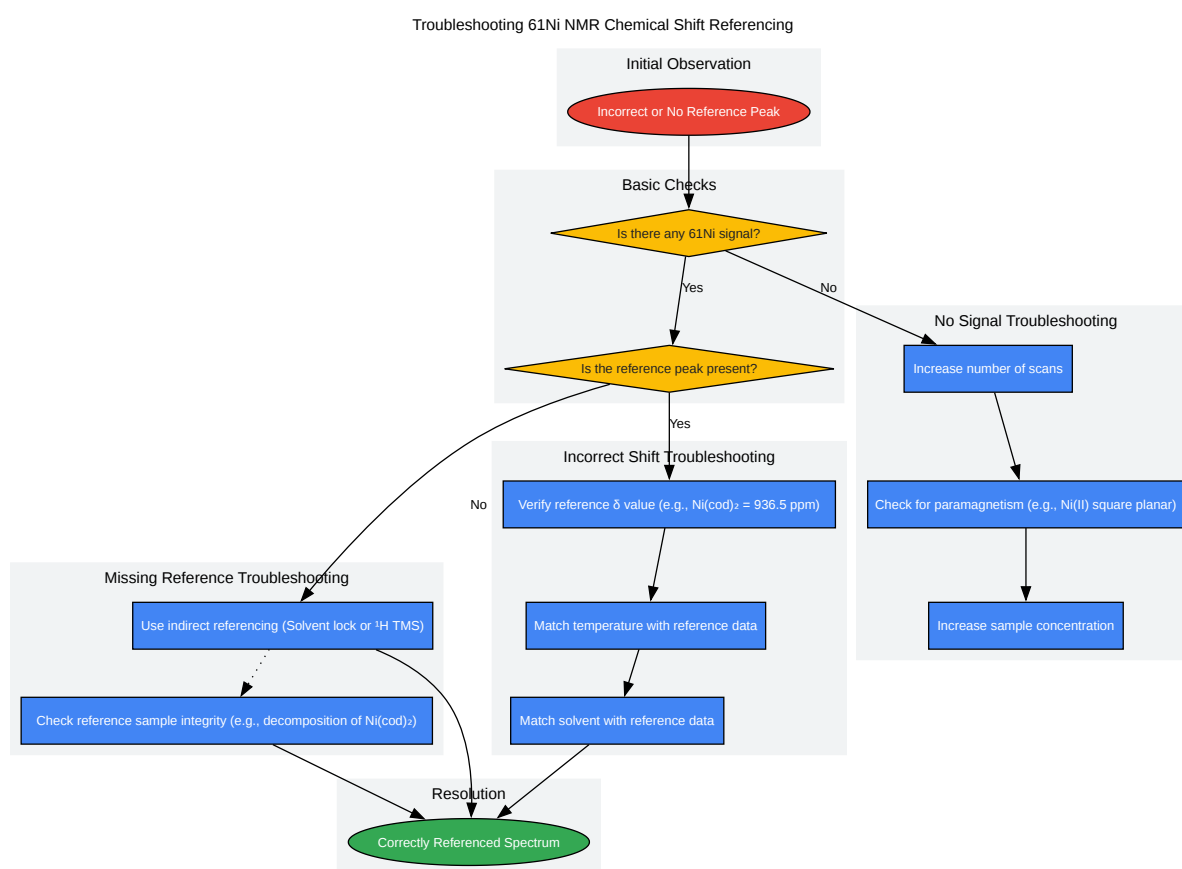
- Acquire the  $^{61}\text{Ni}$  spectrum of your analyte.
- Crucially, without changing the lock and shim settings, carefully replace the analyte sample with the  $\text{Ni}(\text{cod})_2$  reference sample.
- Acquire the  $^{61}\text{Ni}$  spectrum of the reference sample using the same acquisition parameters.

## 4. Data Processing and Referencing:

- Process both spectra (analyte and reference) using identical Fourier transformation, phasing, and baseline correction parameters.
- Identify the peak for  $\text{Ni}(\text{cod})_2$  in the reference spectrum.
- Set the chemical shift of the  $\text{Ni}(\text{cod})_2$  peak to 936.5 ppm.
- Apply this referencing to your analyte spectrum.

# Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting chemical shift referencing issues in  $^{61}\text{Ni}$  NMR.



[Click to download full resolution via product page](#)

Caption: Workflow for troubleshooting 61Ni NMR chemical shift referencing.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. (61Ni) Nickel NMR [chem.ch.huji.ac.il]
- 2. Structural and Crystallographic Information from 61Ni Solid-State NMR Spectroscopy: Diamagnetic Nickel Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Troubleshooting [chem.rochester.edu]
- 6. chem.tamu.edu [chem.tamu.edu]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. Chemical Shift Referencing [nmr.chem.ucsb.edu]
- 11. Substituent effects on 61Ni NMR chemical shifts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 13. Substituent effects on 61Ni NMR chemical shifts [macau.uni-kiel.de]
- 14. Benchtop Delivery of Ni(cod)2 using Paraffin Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [61Ni NMR Technical Support Center: Chemical Shift Referencing]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b084663#troubleshooting-chemical-shift-referencing-in-61ni-nmr]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)